Bufexamac
Overview
Description
Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of skin conditions such as atopic eczema and other inflammatory dermatoses . It is typically administered topically and has been used in suppositories for the treatment of haemorrhoids . This compound was withdrawn from the market in several regions due to concerns about its clinical efficacy and the high prevalence of contact sensitization .
Mechanism of Action
Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat various skin conditions . This article will delve into the mechanism of action, pharmacokinetics, and other aspects of this compound.
Target of Action
This compound primarily targets two enzymes: Cyclooxygenase (COX) and Leukotriene A4 Hydrolase (LTA4H) . COX is involved in the production of prostaglandins, which play a key role in inflammation. LTA4H is involved in the production of Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils .
Mode of Action
This compound is thought to inhibit the enzyme cyclooxygenase (COX), thereby reducing the production of prostaglandins . It also specifically inhibits LTA4H, preventing the production of LTB4 in neutrophils . This dual inhibition can lead to reduced inflammation and itching, which is beneficial in the treatment of skin conditions like atopic eczema .
Biochemical Pathways
By inhibiting COX, this compound disrupts the prostaglandin biosynthesis pathway , leading to a decrease in the production of prostaglandins . The inhibition of LTA4H disrupts the leukotriene pathway , reducing the production of LTB4 . Both of these pathways are involved in the inflammatory response, so their disruption leads to reduced inflammation.
Pharmacokinetics
Further detailed pharmacokinetics study of this compound in anti-inflammation clinical trials may be warranted .
Result of Action
The inhibition of COX and LTA4H by this compound leads to a reduction in inflammation and itching, which is beneficial in the treatment of skin conditions like atopic eczema . Moreover, this compound significantly attenuates lung inflammation as reflected by reduced LTB4 levels and weakened neutrophil infiltration in bronchoalveolar lavage fluid from a lipopolysaccharide-induced acute lung injury (ALI) mouse model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the effectiveness of this compound can vary depending on the specific condition being treated and the individual patient’s characteristics.
Biochemical Analysis
Biochemical Properties
Bufexamac is proposed to act similarly to other NSAIDs to inhibit prostaglandin biosynthesis in vitro, via inhibiting cyclo-oxygenase (COX) enzymes . Furthermore, this compound has been identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) .
Cellular Effects
This compound, when administered topically, is used for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses, as well as sunburn and other minor burns, and itching . It exerts its effects by inhibiting COX enzymes, thereby reducing inflammation .
Molecular Mechanism
The full mechanism of action of this compound is unclear. It is proposed that this compound acts similarly to other NSAIDs to inhibit prostaglandin biosynthesis in vitro, via inhibiting COX enzymes . Furthermore, this compound was identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) .
Temporal Effects in Laboratory Settings
It has been noted that this compound is a topically-active anti-inflammatory agent that inhibits the cyclooxygenase enzyme .
Dosage Effects in Animal Models
In a study involving horses, it was found that the 100 mg dose of this compound resulted in significant increases in synovial fluid white blood cell counts, with relative neutrophilia and synovial fluid total protein concentration 24 hours after injection . No lesions suggestive of toxic effects were detected at necropsy or on histologic examination .
Metabolic Pathways
It is known that this compound acts to inhibit prostaglandin biosynthesis in vitro, via inhibiting COX enzymes .
Transport and Distribution
It is typically administered topically for the treatment of various skin conditions .
Preparation Methods
Bufexamac can be synthesized through an esterification reaction involving hydroxyphenylacetic acid and n-butyl alcohol in the presence of an esterification solvent . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bufexamac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bufexamac has been studied for its anti-inflammatory, analgesic, and antipyretic properties . It has been used in dermatology for the treatment of eczema and other inflammatory skin conditions . Additionally, this compound has shown potential in pharmacotherapeutic studies for attenuating lipopolysaccharide-induced injury, suggesting its use in ameliorating pulmonary inflammation .
Comparison with Similar Compounds
Bufexamac is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, etofenamate, and flufenamic acid . this compound is unique in its specific inhibition of class IIB histone deacetylases (HDAC6 and HDAC10), which is not a common feature among other NSAIDs . This unique mechanism of action may provide additional therapeutic benefits in certain conditions.
Similar Compounds
- Indomethacin
- Etofenamate
- Flufenamic acid
This compound’s distinct inhibition of specific histone deacetylases sets it apart from these similar compounds, highlighting its potential for unique therapeutic applications .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWRABVEGLYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045368 | |
Record name | Bufexamac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible | |
Record name | SID855633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect. | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2438-72-4 | |
Record name | Bufexamac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufexamac [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bufexamac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bufexamac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufexamac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUFEXAMAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bufexamac?
A1: The exact mechanism of action of this compound remains a subject of ongoing research and debate. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is believed to exert its effects through a combination of mechanisms, including inhibition of inflammatory mediators and antioxidant activity []. One study suggests that this compound exhibits antioxidative properties by reducing lipid peroxidation, particularly in the context of UV-irradiation-induced damage [].
Q2: How does this compound's antioxidant activity contribute to its anti-inflammatory effects?
A2: this compound has demonstrated the ability to reduce lipid peroxidation, a process that generates free radicals and contributes to inflammation. By scavenging free radicals and inhibiting lipid peroxidation, this compound may help to limit inflammatory responses []. Further research is needed to fully elucidate the specific molecular targets and pathways involved in its antioxidant and anti-inflammatory actions.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't detailed within the provided papers, researchers utilized techniques like electron paramagnetic resonance (EPR) and electrospray mass spectrometry to investigate this compound's interaction with free radicals and to characterize its degradation products []. These techniques provide valuable structural information and insight into the compound's behavior.
Q5: How does this compound perform under various conditions?
A5: The provided research focuses primarily on this compound's application as a topical treatment and doesn't delve into its material compatibility or stability across different conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research focuses on this compound's pharmacological properties and does not indicate any catalytic activity.
Q7: How do structural modifications of this compound impact its activity?
A7: While the provided papers don't directly investigate SAR, it's worth noting that this compound's structure, particularly the presence of a benzene ring with an acetamide group, might offer insights into its reactivity and potential for allergic reactions []. Comparative analysis with similar compounds like diclofenac, which has an acetic acid group instead of acetamide, could shed light on the structural features influencing its activity and safety profile.
Q8: What are the regulatory implications of this compound's safety profile?
A8: The European Medicines Agency (EMA) revoked the marketing authorization for this compound-containing medicines due to the high risk of contact allergy []. This decision underscores the importance of robust safety data and risk-benefit assessments in the regulatory approval and use of pharmaceuticals. Other regions, like Australia, still have this compound available over the counter, prompting discussions about the need for stricter regulations [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: Research indicates that after oral administration, approximately 80% of a this compound dose is recovered in the urine as 4-n-butoxyphenylacetic acid after acid hydrolysis []. This suggests that this compound undergoes significant metabolism, primarily through conjugation, likely with glucuronic acid. Further research is needed to fully elucidate its metabolic pathways and potential for drug-drug interactions.
Q10: How does the route of administration affect this compound's pharmacokinetics?
A10: Studies comparing different routes of administration, such as topical versus oral, are limited. One study investigating rectal administration of this compound found minimal systemic absorption []. This suggests that route of administration significantly influences its pharmacokinetic profile and highlights the importance of considering route-specific ADME characteristics.
Q11: What is the evidence for this compound's efficacy in treating skin conditions?
A11: While this compound has been marketed for the topical treatment of inflammatory skin conditions, its efficacy has been questioned in some studies []. A double-blind, placebo-controlled trial evaluating its efficacy in treating epidermolysis bullosa simplex found no significant difference between the active drug and placebo [].
Q12: What animal models are used to study this compound's effects on arthritis?
A12: Researchers have utilized a horse model of amphotericin B-induced aseptic arthritis to study this compound's anti-inflammatory effects [, , ]. This model allows for the evaluation of this compound's impact on clinical signs of lameness, synovial fluid biomarkers, and potential cartilage degradation.
Q13: Are there any known mechanisms of resistance to this compound?
A13: The provided papers do not discuss any specific mechanisms of resistance to this compound.
Q14: What are the known adverse effects associated with this compound?
A14: The most significant concern with this compound is its potential to cause allergic contact dermatitis (ACD), which can be severe and difficult to distinguish from the underlying skin condition being treated [, , , , , , , , , , ]. This risk of ACD has led to the withdrawal of this compound-containing products in several countries.
Q15: Are there any strategies to improve this compound delivery to specific tissues?
A15: Researchers have explored the use of microneedle systems as a potential method to enhance the transdermal delivery of this compound []. This approach aims to overcome the skin barrier and increase the drug's penetration into deeper layers of the skin, potentially improving its efficacy and reducing the required dose.
Q16: What analytical methods are used to quantify this compound?
A16: Gas-liquid chromatography (GLC) has been employed as a sensitive and specific method for the determination of this compound []. Researchers have also utilized a modified Lossen rearrangement, converting this compound into a readily detectable derivative for analysis.
Q17: What is known about the environmental impact of this compound?
A17: The provided papers do not specifically address the environmental impact of this compound.
Q18: What measures are taken to ensure the quality and safety of this compound-containing products?
A18: While specific quality control measures are not elaborated on in the papers, it's crucial to have stringent quality control procedures in place throughout the manufacturing process, from raw material sourcing to final product testing. This ensures product consistency, safety, and efficacy.
Q19: What is known about the immunogenicity of this compound?
A19: this compound's potential to induce allergic contact dermatitis (ACD) points towards its immunogenic properties [, , , , , , , , , , ]. This allergic response involves the immune system recognizing this compound as a foreign substance, triggering a cascade of reactions leading to skin inflammation.
Q20: Does this compound interact with drug transporters or metabolizing enzymes?
A20: The provided research does not offer information on this compound's interactions with specific drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q21: Is this compound biocompatible and biodegradable?
A21: While the papers don't directly address biodegradability, this compound's metabolism in the human body, primarily through conjugation, suggests a degree of biotransformation []. Further research focusing on its environmental fate and degradation pathways would be valuable.
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